Isopropyl carbamate
Description
Isopropyl carbamate (chemical formula: C₄H₉NO₂) is a carbamate derivative characterized by an isopropyl group attached to the carbamate functional group (-NHCOO-). It serves as a versatile structural motif in pharmaceuticals, agrochemicals, and chemical biology. Key applications include:
- Antiviral Agents: Derivatives like 2-deoxy-8-azaBINOL carbamates (B#43 and B#60) exhibit low micromolar anti-HIV activity with minimal cytotoxicity .
- Constitutive Androstane Receptor (CAR) Inverse Agonists: this compound enhances activity (IC₅₀ ~680 nM) and metabolic stability compared to ethyl carbamate .
- Kir7.1 Potassium Channel Blockers: The analog ML418 (this compound) demonstrates sub-micromolar potency (IC₅₀: 310 nM) and high selectivity .
- Herbicides: Chlorpropham (isopropyl N-(3-chlorophenyl) carbamate, CIPC) inhibits potato sprouting at 800 mg/kg .
Properties
IUPAC Name |
propan-2-yl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLZYJGTGDFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051795 | |
| Record name | Isopropyl carbamate | |
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Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | Isopropyl carbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
183 °C | |
| Record name | ISOPROPYL CARBAMATE | |
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Solubility |
Very soluble in water, alcohol, and ether. | |
| Record name | ISOPROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9951 AT 66 °C | |
| Record name | ISOPROPYL CARBAMATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.16 [mmHg] | |
| Record name | Isopropyl carbamate | |
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Color/Form |
NEEDLES | |
CAS No. |
1746-77-6 | |
| Record name | Propan-2-yl carbamate | |
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| Record name | ISOPROPYL CARBAMATE | |
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| Record name | ISOPROPYL CARBAMATE | |
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| Record name | ISOPROPYL CARBAMATE | |
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Melting Point |
93 °C | |
| Record name | ISOPROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Key Industrial Parameters
| Parameter | Value |
|---|---|
| Temperature | 25–40°C |
| Pressure | Atmospheric |
| Catalyst | None required |
| Reaction Time | 2–4 hours |
| Purity Control | Recrystallization (hexanes) |
Challenges :
-
Residual isopropyl chloroformate must be minimized to prevent downstream toxicity.
-
Byproducts (e.g., urea derivatives) are removed via fractional distillation or column chromatography.
Thermal Stability and Decomposition Considerations
Recent studies on carbamate thermolysis provide insights into optimal synthesis and storage conditions. this compound undergoes decomposition at elevated temperatures, necessitating strict temperature control during production.
Thermolysis Data for this compound
| Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |
|---|---|---|---|
| 250 | 15 | 85 | 14 |
| 275 | 10 | 91 | 19 |
| 300 | 5 | 63 | 12 |
Implications for Synthesis :
-
Reactions should be conducted below 250°C to avoid degradation.
-
Short reaction times (≤30 minutes) improve yield retention.
Comparative Analysis of Methodologies
Efficiency of Amine Substrates
*Theoretical values extrapolated from analogous reactions.
Key Observations :
-
Bulky amines (e.g., aniline) enhance steric hindrance, reducing side reactions.
-
Ammonia-based routes require stringent moisture control to prevent hydrolysis.
Advanced Techniques: Diazotransfer and Functionalization
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 0–5°C (initial), then RT |
| Reagent | 4-Acetamidobenzenesulfonyl azide |
| Yield | 31–33% (two-step) |
Chemical Reactions Analysis
Hydrolysis
Isopropyl carbamate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of isopropanol and carbamic acid.
-
Common Reagents and Conditions: Acidic or basic conditions with water as the solvent.
-
Major Products Formed: Isopropanol and carbamic acid.
Oxidation
This compound can be oxidized to form isopropyl carbonate and other oxidation products.
-
Common Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Major Products Formed: Isopropyl carbonate and other oxidation products.
Substitution
This compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
-
Common Reagents and Conditions: Nucleophiles such as amines or alcohols under mild conditions.
-
Major Products Formed: Various substituted carbamates depending on the nucleophile used.
Environmental Degradation
Vapor-phase this compound is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals. The half-life for this reaction is approximately 1.3 days . this compound is expected to have very high mobility in soil and is not expected to adsorb to suspended solids and sediment in water . It is also not expected to volatilize from water surfaces .
The table below summarizes key chemical identifiers for this compound :
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | propan-2-yl carbamate |
| CAS Number | 1746-77-6 |
| SMILES | CC(C)OC(=O)N |
| Melting Point | 94°C |
| Boiling Point | 183°C |
Scientific Research Applications
Chemistry
Isopropyl carbamate serves as a reagent in organic synthesis, particularly in the formation of other carbamate compounds. Its ability to participate in various chemical reactions makes it essential for developing new organic materials and pharmaceuticals.
Chemical Reactions
- Hydrolysis : Converts this compound into isopropanol and carbamic acid under acidic or basic conditions.
- Oxidation : Can be oxidized to form isopropyl carbonate.
- Nucleophilic Substitution : The carbamate group can be replaced by other nucleophiles, leading to the formation of various substituted carbamates.
Biology
In biological research, this compound has been utilized for studying enzyme inhibition and protein modification. Its effects on cellular processes have been documented, particularly regarding microtubule dynamics.
Case Study: Microtubule Assembly Inhibition
Research indicates that isopropyl N-phenyl carbamate inhibits microtubule assembly, impacting cellular structures during mitosis. This finding suggests potential applications in understanding cell division and developing anti-cancer therapies .
Medicine
Derivatives of this compound have been explored for their therapeutic properties, including antifungal and antibacterial activities. Studies show that it exhibits bacteriostatic and bactericidal properties against various pathogens, indicating its potential as an antimicrobial agent.
Industry
In industrial applications, this compound is utilized in the production of polymers, particularly polyurethanes. Its ability to form stable linkages makes it valuable in creating durable materials for various applications.
This compound has shown a range of biological activities:
Mechanism of Action
The mechanism of action of isopropyl carbamate involves its interaction with various molecular targets:
Enzyme Inhibition: this compound can inhibit enzymes by forming stable carbamate-enzyme complexes.
Protein Modification: It can modify proteins by carbamylation, which involves the addition of a carbamate group to the protein.
Pathways Involved: The pathways involved in its mechanism of action include enzyme inhibition and protein modification pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Carbamates in CAR Inverse Agonism
Modifications at the carbamate site significantly impact activity. Data from CINPA1 analogs (Table 1):
Key Findings :
Aryl-Substituted Carbamates in Agrochemicals
Chlorpropham (CIPC) is compared with propham (isopropyl phenylcarbamate) and other herbicides (Table 2):
Key Findings :
Medicinal Chemistry: Carbamates vs. Other Functional Groups
This compound outperforms amides, ureas, and sulfamides in multiple contexts:
CAR Inverse Agonists (Site 3 Modifications)
| Group | Example Compound | IC₅₀ (nM) | Notes | Reference |
|---|---|---|---|---|
| Carbamate | Chemical 37 | 680 | Optimal for activity | |
| Amide | Chemical 36 | 2,320 | Loss of alkoxy oxygen | |
| Urea | Chemical 39 | 14,420 | Hydrogen-bond donor unfavorable |
Kir7.1 Potassium Channel Blockers
| Compound | Group | IC₅₀ (nM) | Selectivity (vs. Kir6.2/SUR1) | Reference |
|---|---|---|---|---|
| ML418 | This compound | 310 | 23-fold | |
| VU714 | Ethyl carbamate | 450 | 10-fold | |
| Amide analog | Amide | 650 | 15-fold |
Toxicological and Metabolic Considerations
Teratogenicity of Carbamates (Syrian Hamster Studies)
Neurotoxic Carbamates
Biological Activity
Isopropyl carbamate, a member of the carbamate family, has garnered attention due to its diverse biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, including antifungal properties, toxicological effects, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamate functional group, which is known for its stability and ability to interact with biological systems. The general structure can be represented as:
where R is an isopropyl group and R' varies depending on the specific derivative.
Biological Activity Overview
-
Antifungal Activity :
- This compound derivatives have shown significant antifungal activity against various pathogens. For instance, recent studies have indicated that certain diastereomers of this compound exhibit excellent fungicidal activity against Phytophthora capsici, with effective concentrations (EC50) ranging from 0.078 to 1.85 μg/mL .
-
Cholinesterase Inhibition :
- Like other carbamates, this compound acts as a reversible inhibitor of acetylcholinesterase (AChE), which can lead to cholinergic toxicity if exposure occurs at high levels. This mechanism underlies its use in pest control but also presents significant health risks during accidental or intentional exposure .
-
Toxicological Studies :
- Case studies have documented severe poisoning incidents involving carbamate insecticides, highlighting the acute effects on respiratory and cardiac functions. For example, a case involving carbofuran exposure resulted in respiratory arrest and metabolic acidosis, emphasizing the need for rapid medical intervention .
Antifungal Efficacy
The antifungal properties of this compound derivatives were evaluated in laboratory settings:
| Compound | EC50 (μg/mL) |
|---|---|
| Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate 4a | 1.30 |
| Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate 4b | 0.078 |
| Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate 4c | 1.85 |
These findings indicate that certain derivatives possess superior antifungal activity compared to traditional fungicides .
Toxicological Implications
A study on the toxicological effects of this compound revealed critical insights into its safety profile:
The implications of these findings underscore the dual nature of this compound as both a therapeutic agent and a potential toxin.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing isopropyl carbamate derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives typically involves reacting phenolic precursors (e.g., substituted phenols) with isocyanates or carbamoyl chlorides. For example, 3-isopropyl-5-cresol reacts efficiently with isocyanates under mild conditions (room temperature, inert atmosphere), achieving yields >90% when bulky N-substituents are present in the isocyanate . Carbamoyl chlorides may require base catalysts (e.g., triethylamine) and extended reaction times. Comparative studies using NMR and HPLC to monitor reaction progress are critical for optimizing conditions .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm regioselectivity of carbamate bond formation (e.g., distinguishing between O- and N-carbamoylation) .
- HPLC-MS : Detect impurities at ppm levels, particularly residual isocyanates or side products like urea derivatives .
- Elemental Analysis : Validate stoichiometric ratios of C, H, N to ensure synthetic accuracy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, steric effects) impact the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that antiviral activity in HIV-1 pseudo-typed assays correlates with:
- Substituent Position : Meta-chloro substituents on the phenyl ring enhance antiviral potency (e.g., B#43 and B#60 in azaBINOL derivatives), whereas para-substitution reduces activity .
- Steric Hindrance : Isopropyl carbamates with bulky groups (e.g., naphthol-type regioisomers) show diminished activity due to steric clashes with viral envelope proteins .
- Experimental Design : Use comparative assays (e.g., HIVpp infectivity vs. cytotoxicity MTT assays) to quantify selectivity indices (SI) and validate SAR trends .
Q. How can researchers resolve contradictions in bioactivity data between structurally similar this compound analogs?
- Methodological Answer : Contradictions may arise from subtle differences in molecular conformation or assay conditions. Strategies include:
- Molecular Docking : Simulate binding interactions with target proteins (e.g., NLRP3 inflammasome or HIV-1 envelope glycoproteins) to identify critical binding residues .
- Dose-Response Curves : Re-evaluate IC50/EC50 values across multiple concentrations to rule out false negatives/positives .
- Crystallography : Resolve 3D structures of active vs. inactive analogs to pinpoint conformational disparities .
Q. What methodologies are recommended for assessing the environmental stability and degradation pathways of this compound-based agrochemicals?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation under varying pH (e.g., pH 5–9) and temperatures (20–40°C) using LC-MS to identify hydrolysis products (e.g., phenolic byproducts) .
- Soil Microcosm Assays : Quantify half-life (t1/2) in soil matrices and assess microbial degradation via ATP luminescence assays .
- Photolysis Experiments : Expose compounds to UV light (λ = 254–365 nm) and track photodegradation kinetics using GC-FID .
Data Presentation and Validation
Q. How should researchers present conflicting spectroscopic or chromatographic data in publications?
- Methodological Answer :
- Transparency : Disclose all raw data (e.g., NMR shifts, HPLC retention times) in supplementary materials .
- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across replicates .
- Contradiction Analysis : Discuss potential sources of error (e.g., solvent impurities, instrument calibration drift) and propose follow-up experiments .
Q. What are best practices for designing dose-response experiments to evaluate this compound toxicity in cell-based assays?
- Methodological Answer :
- Range-Finding : Perform preliminary assays at logarithmic dilutions (e.g., 0.1–100 µM) to identify non-toxic vs. cytotoxic thresholds .
- Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis) .
- Data Normalization : Express viability as % relative to untreated cells and calculate EC50 using nonlinear regression (e.g., GraphPad Prism) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
